molecular formula C11H18N4O B2656692 Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone CAS No. 1519819-19-2

Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone

Cat. No.: B2656692
CAS No.: 1519819-19-2
M. Wt: 222.292
InChI Key: HUWZUYGNUWFDCP-UHFFFAOYSA-N
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Description

Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has been studied for its potential therapeutic applications, particularly in the fields of anti-inflammatory and antimicrobial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone typically involves the reaction of piperazine with a suitable pyrazole derivative. One common method involves the use of 1-propylpyrazole-4-carboxylic acid, which is reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazin-1-yl-(1-propylpyrazol-4-yl)methanone is unique due to its specific combination of piperazine and pyrazole moieties, which confer distinct biological activities. Its potential as an anti-inflammatory and antimicrobial agent sets it apart from other similar compounds .

Properties

IUPAC Name

piperazin-1-yl-(1-propylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-5-15-9-10(8-13-15)11(16)14-6-3-12-4-7-14/h8-9,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWZUYGNUWFDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C=N1)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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